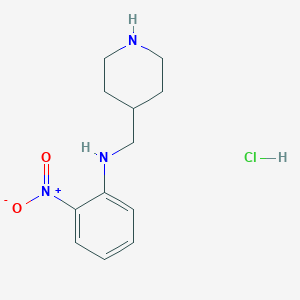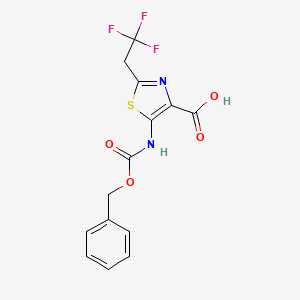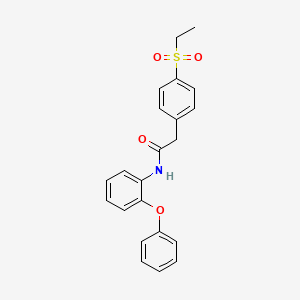
Trifluoromethyl 4-fluorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl 4-fluorobenzenesulfonate is an organic compound with the molecular formula C7H4F4O3S and a molecular weight of 244.16 g/mol . It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol and dimethyl sulfoxide . This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trifluoromethyl 4-fluorobenzenesulfonate can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices .
Análisis De Reacciones Químicas
Types of Reactions
Trifluoromethyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield trifluoromethyl 4-methoxybenzenesulfonate .
Aplicaciones Científicas De Investigación
Trifluoromethyl 4-fluorobenzenesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which trifluoromethyl 4-fluorobenzenesulfonate exerts its effects involves the interaction of its trifluoromethyl and sulfonate groups with various molecular targets. These interactions can influence the reactivity and stability of the compound in different chemical environments . The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s reactivity in nucleophilic and electrophilic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl 4-methylbenzenesulfonate: This compound has a similar structure but with a methyl group instead of a fluorine atom.
Trifluoromethyl 4-chlorobenzenesulfonate: This compound features a chlorine atom in place of the fluorine atom.
Uniqueness
Trifluoromethyl 4-fluorobenzenesulfonate is unique due to the presence of both trifluoromethyl and fluorine groups, which impart distinct electronic and steric properties. These properties make it particularly useful in the synthesis of fluorinated compounds with specific reactivity and stability profiles .
Propiedades
IUPAC Name |
trifluoromethyl 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)15(12,13)14-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDNKWXPIPAZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID](/img/structure/B2556549.png)




![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2556558.png)
![3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2556559.png)
![tert-butyl N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)carbamate](/img/structure/B2556560.png)

![1-chloro-3-methyl-2-(4-methylbenzyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2556562.png)
![tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2556567.png)
![5-Ethyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2556570.png)
